Methyl 2,5-dichloro-3-methylbenzoate
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Overview
Description
Methyl 2,5-dichloro-3-methylbenzoate: is an organic compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methyl group. The carboxylic acid group is esterified with methanol, forming the methyl ester. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Esterification Reaction:
Starting Material: 2,5-dichloro-3-methylbenzoic acid
Reagents: Methanol, sulfuric acid (as a catalyst)
Conditions: The reaction mixture is heated under reflux, allowing the esterification to proceed, forming methyl 2,5-dichloro-3-methylbenzoate.
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Industrial Production Methods:
Large-Scale Esterification: Similar to the laboratory method, but scaled up with continuous distillation to remove water and drive the reaction to completion.
Purification: The product is purified by distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Products: Substituted derivatives where the chlorine atoms are replaced by the nucleophile.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Products: Reduced derivatives, potentially converting the ester group to an alcohol.
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Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives, potentially converting the methyl group to a carboxylic acid.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Used as a starting material in the synthesis of poly(p-phenylene), a polymer with applications in electronic devices.
Biology:
Microbial Degradation Studies: Used to study the degradation of methyl aromatic esters by microorganisms such as Burkholderia cepacia.
Medicine:
Pharmaceutical Intermediates: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and intermediates for further synthetic applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound’s effects are primarily due to its chemical reactivity, particularly the presence of chlorine atoms and the ester group. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological activities.
Comparison with Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar structure but lacks the methyl group at position 3.
2,5-Dichlorobenzoic acid: The carboxylic acid derivative without esterification.
2,4-Dichlorobenzoic acid: Similar structure but with chlorine atoms at positions 2 and 4 instead of 2 and 5.
Uniqueness:
Methyl 2,5-dichloro-3-methylbenzoate: is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2,5-dichloro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPAAKIJHBLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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